molecular formula C18H19BrN2O4 B3912341 N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

Cat. No. B3912341
M. Wt: 407.3 g/mol
InChI Key: NBXRCXHVYYZJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide, commonly known as BME-001, is a novel compound that has been synthesized for its potential use in scientific research. BME-001 is a member of the class of compounds known as imidamides, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of BME-001 is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species and inflammatory mediators. This may result in a reduction in oxidative stress and inflammation, which are thought to play a role in the pathogenesis of various neurodegenerative and inflammatory disorders.
Biochemical and Physiological Effects:
BME-001 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in animal models of neurodegenerative diseases. BME-001 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of BME-001 is its high purity and yield, which makes it ideal for use in scientific research. Additionally, BME-001 has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of BME-001 is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are a number of future directions for research on BME-001. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BME-001 and to identify other potential applications for this compound in scientific research.

Scientific Research Applications

BME-001 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been demonstrated to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. BME-001 has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory disorders.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-12-9-15(7-8-16(12)19)24-11-18(22)25-21-17(20)10-13-3-5-14(23-2)6-4-13/h3-9H,10-11H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXRCXHVYYZJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)OC)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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